Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)-

Description

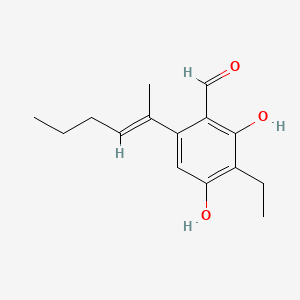

Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- (hereafter referred to as the "target compound") is a polyhydroxy-substituted benzaldehyde derivative. Its structure features a central benzene ring substituted with:

- 3-ethyl group: A short alkyl chain at position 2.

- 6-((1E)-1-methyl-1-pentenyl): A seven-carbon aliphatic chain at position 6 with a trans-configuration (E) double bond and a methyl branch.

This compound belongs to a broader class of benzaldehyde derivatives commonly isolated from fungi of the genus Eurotium (e.g., E. rubrum, E. repens), which are known for producing structurally diverse metabolites with bioactivities such as antioxidant, antimicrobial, and antitumor effects . However, the specific bioactivity profile of the target compound remains understudied compared to its analogs.

Properties

CAS No. |

203051-01-8 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

3-ethyl-6-[(E)-hex-2-en-2-yl]-2,4-dihydroxybenzaldehyde |

InChI |

InChI=1S/C15H20O3/c1-4-6-7-10(3)12-8-14(17)11(5-2)15(18)13(12)9-16/h7-9,17-18H,4-6H2,1-3H3/b10-7+ |

InChI Key |

BEEZXTYOZYXCKI-JXMROGBWSA-N |

Isomeric SMILES |

CCC/C=C(\C)/C1=CC(=C(C(=C1C=O)O)CC)O |

Canonical SMILES |

CCCC=C(C)C1=CC(=C(C(=C1C=O)O)CC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of benzaldehyde derivatives followed by hydroxylation and subsequent addition of the methyl-pentenyl group. The reaction conditions often require specific catalysts, controlled temperatures, and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods such as chromatography and crystallization is essential to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.

Industry: It finds applications in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural and functional similarities with other benzaldehyde derivatives from Eurotium species. Below is a detailed comparison:

Structural Comparison

Key Differences

Substituent Position and Type :

- The target compound uniquely features an ethyl group at C-3, whereas most Eurotium derivatives (e.g., Eurotirubrins, flavoglaucin) have prenyl (3-methyl-2-butenyl) groups at this position. Ethyl groups may reduce steric hindrance and alter lipophilicity compared to bulkier prenyl chains .

- The 2,4-dihydroxy pattern in the target compound contrasts with the 5,6-dihydroxy configuration seen in gentisaldehyde derivatives (e.g., compounds 26, 35), which are more common in Eurotium metabolites .

Aliphatic Chain at C-6 :

- The 6-((1E)-1-methyl-1-pentenyl) chain in the target compound is shorter and less oxidized than the epoxidized heptenyl or heptadienyl chains in analogs like compounds 26 and 33. The trans-configuration (E) of the double bond may influence molecular rigidity and receptor binding .

Bioactivity Implications :

- Prenyl-substituted derivatives (e.g., flavoglaucin, eurotirubrins) exhibit stronger antimicrobial and cytotoxic activities, likely due to enhanced membrane penetration from their lipophilic side chains. The target compound’s ethyl group and dihydroxy configuration might favor antioxidative effects over cytotoxicity .

- Epoxidized aliphatic chains (e.g., in compound 26) correlate with antiparasitic activity, suggesting that the absence of such functional groups in the target compound may limit its efficacy against pathogens like Leishmania .

Physicochemical Properties

While direct data for the target compound is lacking, comparisons can be inferred:

- Polarity: The 2,4-dihydroxy groups increase water solubility compared to mono-hydroxy derivatives like flavoglaucin.

- Stability : The (1E)-configured aliphatic chain may reduce susceptibility to oxidative degradation compared to polyunsaturated analogs (e.g., compound 35) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.